tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)16-9-13-17-12(10-20-13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWSKAQLKJIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
This compound participates in palladium-mediated coupling reactions, often used to introduce aryl or alkyl groups. A representative synthesis involves:
Key steps include:
-
Bromination : Precursor 1-cyclopropylethanone (21) is brominated to 2-bromo-1-cyclopropylethanone (24) before coupling .
-
Coupling : The thiazole core reacts with tert-butyl carbamate under Pd catalysis to form stable adducts.
Substitution Reactions
The thiazole ring and carbamate group undergo electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reagents/Conditions | Products | Yield/Data |
|---|---|---|
| Bromine or chlorinating agents | Halogenated derivatives at the phenyl ring | NMR-confirmed structures (e.g., δ 2.96 ppm) |
Nucleophilic Substitution
| Reagents/Conditions | Products | Yield/Data |
|---|---|---|
| DMF-DMA, microwave (140°C, 45 min) | Pyrimidine derivatives | HR-MS: m/z 313.1620 [M + H]⁺ for C₁₅H₂₅N₂O₃S |
Carbamate Stability and Rearrangement
The tert-butyl carbamate group exhibits stability under acidic conditions but undergoes rearrangement in specialized reactions:
Curtius Rearrangement
| Reagents/Conditions | Products | Yield/Data |
|---|---|---|
| Di-tert-butyl dicarbonate, NaNs, Zn(OTf)₂, 75°C | Isocyanate intermediates | Requires elevated temperatures for aromatic substrates |
Three-Component Coupling
| Reagents/Conditions | Products | Yield/Data |
|---|---|---|
| CO₂, alkyl halides, Cs₂CO₃, TBAI in DMF | N-alkyl carbamates | Minimized overalkylation via TBAI stabilization |
Reduction
| Reagents/Conditions | Products | Outcome |
|---|---|---|
| LiAlH₄ or NaBH₄ | Secondary amines or alcohols | Partial reduction of the thiazole ring inferred |
Oxidation
| Reagents/Conditions | Products | Outcome |
|---|---|---|
| H₂O₂ or mCPBA | Sulfoxides or sulfones | Oxidation of sulfur in the thiazole ring |
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving this compound:
| Reagents/Conditions | Products | Yield/Data |
|---|---|---|
| DMF-DMA, 140°C, microwave (45 min) | Pyrimidine-linked thiazoles | Requires no purification post-reaction |
Key Findings and Data
-
Structural Confirmation : HR-MS and NMR data validate reaction products (e.g., m/z 313.1620 [M + H]⁺ for C₁₅H₂₅N₂O₃S) .
-
Regioselectivity : Electrophilic substitutions favor the 4-position of the thiazole ring due to electronic effects .
-
Stability : The tert-butyl carbamate group remains intact under basic conditions but decomposes under strong acids .
This compound’s versatility in cross-coupling, substitution, and rearrangement reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols prioritize palladium catalysis, microwave assistance, and controlled redox conditions to achieve high yields and selectivity.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology and Medicine: The compound has shown potential antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is being investigated for its ability to form complexes with cell-penetrating peptides, which can enhance its antibacterial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate involves its interaction with bacterial cell membranes. When combined with cell-penetrating peptides, it can create pores in the bacterial cell membranes, leading to cell lysis and death. This unique mode of action makes it a promising candidate for developing new antibacterial agents .
Comparison with Similar Compounds
Table 1: Substituent-Dependent Properties of Selected Thiazole Carbamates
Key Observations :
- This enhances interactions with hydrophobic pockets in biological targets.
Functional Group Variations
tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate ()
- Structure : Benzothiazole core with a dipropylcarbamoyl group at position 6 and Boc at position 2.
- Properties : The extended carbamoyl chain increases hydrophobicity (logP ~3.5 estimated) compared to the phenyl-thiazole analog (logP ~2.8). Crystallographic data (R factor = 0.055) confirms planar benzothiazole geometry, favoring intercalation with biomolecules.
tert-Butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate (2171988-51-3)
- Structure : Oxolane (tetrahydrofuran) carbonyl group at thiazole position 3.
- Properties : The oxolane moiety enhances solubility in polar solvents (e.g., DMSO) compared to the phenyl analog. Molecular weight (298.4 g/mol) and hydrogen-bond acceptor count (O=4) are higher, suggesting utility in fragment-based drug design.
Pharmacological Potential vs. Hybrid Analogs
In , thiazole-1,3,4-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) exhibit cytotoxic activity, highlighting the importance of heterocyclic fusion. While the target compound lacks an oxadiazole ring, its Boc group allows controlled deprotection to introduce similar pharmacophores.
Biological Activity
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure combines a thiazole ring with a phenyl group and a tert-butyl carbamate moiety, which contributes to its biological properties. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 290.38 g/mol
- CAS Number : 1951439-33-0
The biological activity of this compound can be attributed to its interaction with various biological targets. The thiazole ring is known for its planar structure and aromaticity, facilitating interactions with proteins and enzymes.
Target Proteins and Pathways
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes associated with disease processes, particularly in cancer and microbial infections.
- Antioxidant Activity : It may influence oxidative stress pathways, acting as an antioxidant.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its role as a potential antibiotic agent.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 20 | Effective against Gram-negative bacteria |
| Antitumor | A431 (human epidermoid) | 5 | Significant cytotoxic activity observed |
| Antioxidant | DPPH Assay | 10 | Exhibits notable free radical scavenging ability |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics. This suggests a promising avenue for developing new antimicrobial agents.
- Antitumor Activity : Research involving the A431 cell line indicated that the compound exhibits significant cytotoxicity, comparable to established anticancer drugs like doxorubicin. The mechanism appears to involve apoptosis induction through oxidative stress pathways.
- Binding Affinity Studies : Interaction studies using surface plasmon resonance revealed that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Tert-butyl N-(piperidin-4-yl)carbamate | Similar carbamate structure | Moderate antibacterial properties |
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Thiazole derivative | Strong anticancer activity |
| Tert-butyl 4-(E)-butenyl-indole carboxylate | Indole derivative | Notable neuroprotective effects |
Q & A
Q. Q1. What are the recommended synthetic routes for tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate, and how are intermediates characterized?
A1. A common approach involves coupling a thiazole precursor (e.g., 4-phenyl-1,3-thiazol-2-ylmethylamine) with tert-butyl carbamate using carbodiimide coupling agents (e.g., HATU or DCC) in dichloromethane (DCM) or DMF. Key intermediates are characterized via , , and LC-MS to confirm regioselectivity and purity. For example, trifluoroacetic anhydride (TFAA) has been used to activate intermediates under mild conditions (0°C) to avoid side reactions .
Q. Q2. How should researchers handle stability concerns during synthesis or storage?
A2. The compound is stable at room temperature in inert atmospheres but may degrade in the presence of strong acids/bases or oxidizing agents. Storage in amber vials under nitrogen at -20°C is advised. Degradation products (e.g., from hydrolysis of the carbamate group) can be monitored via TLC or HPLC .
Q. Q3. What spectroscopic techniques are critical for structural validation?
A3. High-resolution mass spectrometry (HRMS) confirms molecular weight, while identifies protons on the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and the tert-butyl group (singlet at δ 1.4 ppm). IR spectroscopy verifies carbamate C=O stretching (~1680–1720 cm) .
Advanced Research Questions
Q. Q4. How can computational methods optimize reaction yields for derivatives with sensitive functional groups?
A4. Quantum chemical calculations (e.g., DFT) predict reactivity of the thiazole ring and carbamate group. For example, ICReDD’s reaction path search methods use computational screening to identify optimal solvents (e.g., DMF vs. THF) and catalysts, reducing trial-and-error experimentation. Molecular dynamics simulations also assess steric effects in coupling reactions .
Q. Q5. What strategies resolve contradictions in diastereoselectivity data for chiral analogs?
A5. Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while X-ray crystallography (as in ) confirms absolute configuration. For example, TiCl-mediated asymmetric induction in Nagao aldol reactions (e.g., ) achieves >90% ee when paired with Hunig’s base .
Q. Q6. How do researchers address conflicting toxicity or stability data in published studies?
A6. Contradictions often arise from impurities or storage conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways. LC-MS/MS detects trace impurities (e.g., de-tert-butylated byproducts), while cytotoxicity assays (e.g., MTT) differentiate compound toxicity from solvent effects .
Q. Q7. What methodologies enable efficient scale-up without compromising purity?
A7. Flow chemistry minimizes exothermic risks in carbamate formation. For example, continuous flow reactors with immobilized enzymes (e.g., lipases) achieve >95% yield at 50°C. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progression in real time .
Methodological Challenges
Q. Q8. How are hydrogen-bonding interactions in crystal packing exploited for co-crystallization?
A8. Single-crystal X-ray diffraction (SCXRD) reveals intermolecular H-bonds between the carbamate NH and thiazole sulfur. Co-crystallization with carboxylic acids (e.g., fumaric acid) improves solubility without altering bioactivity. Hirshfeld surface analysis quantifies interaction contributions .
Q. Q9. What protocols mitigate risks when handling trifluoromethyl or other electrophilic groups?
A9. Electrophilic groups (e.g., -CF) require strict moisture control. Reactions are conducted under argon with molecular sieves. Post-reaction quenching with aqueous NaHCO neutralizes residual TFAA or other electrophilic reagents .
Q. Q10. How can researchers integrate machine learning to predict novel bioactivity?
A10. QSAR models trained on thiazole-carbamate libraries predict binding affinities (e.g., WDR5 protein degraders in ). Feature importance analysis highlights substituent effects (e.g., 4-phenyl vs. 4-cyanothiazole) on target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
